Ramatroban

Description

Properties

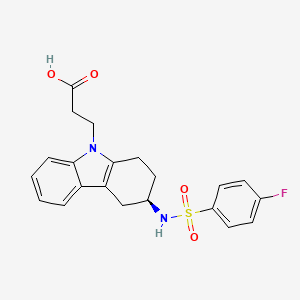

IUPAC Name |

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXDSHIEDAPSSA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046685 | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116649-85-5 | |

| Record name | Ramatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116649-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramatroban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramatroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMATROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramatroban's Mechanism of Action on DP2 Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramatroban is a dual-antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor 2, more commonly known as the DP2 or CRTH2 receptor.[1][2][3] Its action on the DP2 receptor is of significant interest for the treatment of allergic and inflammatory conditions, such as allergic rhinitis and asthma.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action at the DP2 receptor, including its binding affinity, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. Prostaglandin D2, primarily released from mast cells, activates the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promoting their migration and activation, which are key events in the inflammatory cascade. This compound competitively antagonizes this interaction, thereby mitigating the pro-inflammatory effects of PGD2.

This compound's Antagonistic Activity at the DP2 Receptor

This compound functions as a competitive antagonist at the DP2 receptor, effectively blocking the binding of its natural ligand, PGD2. This antagonism prevents the initiation of downstream signaling cascades that lead to the recruitment and activation of inflammatory cells.

Quantitative Analysis of this compound's Potency

The potency of this compound at the human DP2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional antagonism data from multiple studies.

Table 1: Binding Affinity of this compound for the Human DP2 (CRTH2) Receptor

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Kd | 7.2 nM | [3H]this compound Saturation Binding | CRTH2 Transfectants | |

| Ki | ~100 nM | [3H]PGD2 Competition Binding | CRTH2 Transfectants | |

| pKi | 7.63 | [3H]PGD2 Competition Binding | CHO cells expressing human CRTH2 | |

| IC50 | 100 nM | [3H]PGD2 Competition Binding | CRTH2 Transfectants | |

| IC50 | 6 nM | Human DP2 Binding Assay (this compound analog) | Not Specified |

Table 2: Functional Antagonism of this compound at the Human DP2 (CRTH2) Receptor

| Parameter | Value | Assay Type | Agonist | Reference |

| pA2 | 8.5 | Calcium Mobilization | PGD2 | |

| pA2 | 8.5 | Calcium Mobilization | 15d-PGJ2 | |

| pA2 | 8.6 | Calcium Mobilization | Indomethacin | |

| pKB | 7.44 (95% CI 7.04–7.81) | FRET-based Receptor Sensor | PGD2 | |

| IC50 | 7 nM | Eosinophil Shape Change (this compound analog) | Not Specified | |

| IC50 | 103 nM | IL-4 Production Inhibition | PGD2 (100 nM) | |

| IC50 | 182 nM | IL-5 Production Inhibition | PGD2 (100 nM) | |

| IC50 | 118 nM | IL-13 Production Inhibition | PGD2 (100 nM) |

DP2 Receptor Signaling and this compound's Point of Intervention

The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the DP2 receptor by PGD2 initiates a signaling cascade that is central to the pro-inflammatory response in allergic diseases. This compound's antagonism of the DP2 receptor occurs at the initial step of this pathway, preventing PGD2 from binding and triggering these downstream events.

PGD2-Induced DP2 Receptor Signaling Pathway

Caption: DP2 receptor signaling pathway initiated by PGD2 and antagonized by this compound.

Downstream Consequences of DP2 Receptor Antagonism by this compound

By blocking the DP2 receptor, this compound prevents:

-

Inhibition of Adenylyl Cyclase: This leads to a maintenance of intracellular cyclic adenosine monophosphate (cAMP) levels, which generally has anti-inflammatory effects.

-

Suppression of Calcium Mobilization: this compound inhibits the PGD2-induced increase in intracellular calcium, a critical second messenger for cellular activation.

-

Inhibition of Inflammatory Cell Migration: this compound effectively blocks the chemotaxis of eosinophils, basophils, and Th2 lymphocytes towards a PGD2 gradient.

-

Reduction of Cytokine Release: this compound has been shown to inhibit the PGD2-induced release of pro-inflammatory Th2 cytokines, such as IL-4, IL-5, and IL-13.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antagonistic activity of this compound at the DP2 receptor.

Radioligand Binding Assay (Competition)

This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the DP2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human DP2 (CRTH2) receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2 (typically at or below its Kd, e.g., 1-2 nM), and a range of concentrations of this compound (e.g., 10-11 to 10-5 M).

-

To determine non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM) in separate wells.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the PGD2-induced increase in intracellular calcium concentration.

Caption: Workflow for a calcium mobilization assay.

Protocol:

-

Cell Preparation:

-

Plate DP2-expressing cells (e.g., CHO-CRTH2 or human eosinophils) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Antagonist and Agonist Addition:

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of PGD2 (typically the EC80) to stimulate calcium mobilization.

-

-

Fluorescence Measurement:

-

Immediately after agonist addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

To determine the pA2 value, perform a Schild analysis by measuring the dose-response curves of PGD2 in the presence of several fixed concentrations of this compound.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of eosinophils towards a PGD2 gradient.

References

- 1. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. neuroprobe.com [neuroprobe.com]

Ramatroban: A Technical Guide to Thromboxane A2 Receptor Antagonism in Platelets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Ramatroban's mechanism of action as a potent antagonist of the thromboxane A2 (TXA2) receptor in human platelets. It details the intricate signaling pathways governed by TXA2, presents quantitative data on this compound's efficacy, and outlines the experimental protocols used to characterize its anti-platelet effects.

Introduction: The Role of Thromboxane A2 and this compound

Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that plays a pivotal role in hemostasis and thrombosis.[1][2][3] Produced by activated platelets, TXA2 is a powerful vasoconstrictor and a potent inducer of platelet activation and aggregation.[1][4] Its actions are mediated through the G-protein coupled thromboxane A2 receptor (TP receptor), making this pathway a critical target for anti-platelet therapies.

This compound (formerly BAY u 3405) is a selective and reversible antagonist of the TP receptor. It is recognized for its ability to inhibit platelet aggregation and vascular smooth muscle contraction. In addition to its well-characterized effects on the TP receptor, this compound also functions as an antagonist for the prostaglandin D2 (PGD2) receptor, specifically the CRTH2 (DP2) subtype, which is involved in allergic and inflammatory responses. This dual antagonism gives this compound a unique pharmacological profile. This guide, however, will focus specifically on its core function as a TP receptor antagonist in platelets.

The Thromboxane A2 Signaling Cascade in Platelets

The activation of platelets by TXA2 is a rapid and self-amplifying process crucial for the formation of a hemostatic plug. The signaling pathway is initiated when TXA2, synthesized from prostaglandin H2 (PGH2) by thromboxane-A synthase, binds to the TP receptor on the platelet surface.

The TP receptor, primarily the TPα isoform in platelets, couples to two main G-protein families: Gq and G12/G13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG , along with the elevated intracellular calcium, activates Protein Kinase C (PKC).

-

-

G12/G13 Pathway: Activation of this pathway stimulates the Rho/Rho-kinase pathway, which is essential for the platelet shape change.

This cascade of events culminates in a series of physiological responses:

-

Shape Change: The platelet transforms from a smooth disc to a spiny sphere, increasing its surface area.

-

Granule Secretion: Dense and alpha granules release their contents, including ADP, serotonin, and additional TXA2, which act as positive feedback mediators to recruit and activate more platelets.

-

Integrin Activation: The integrin receptor GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen with high affinity.

-

Aggregation: Fibrinogen acts as a bridge between activated platelets, leading to the formation of a platelet aggregate.

Caption: Thromboxane A2 Signaling Pathway in Platelets.

This compound's Antagonistic Mechanism on the TP Receptor

This compound functions as a competitive antagonist at the thromboxane A2 receptor. It binds reversibly to the TP receptor, thereby physically blocking TXA2 and other TP agonists (like PGH2) from binding and initiating the downstream signaling cascade. By preventing receptor activation, this compound effectively inhibits:

-

G-protein activation (Gq and G12/13).

-

PLC-mediated generation of IP3 and DAG.

-

The subsequent rise in intracellular calcium.

-

The ultimate physiological responses of platelet shape change, degranulation, and aggregation.

Studies have also suggested that this compound may act as an inverse agonist on constitutively active TP receptors, meaning it can reduce the basal activity of the receptor even in the absence of an agonist.

Caption: this compound's Competitive Antagonism at the TP Receptor.

Quantitative Efficacy of this compound

The potency of this compound as a TP receptor antagonist has been quantified through various in vitro assays. The data highlights its high affinity for the receptor and its effectiveness in inhibiting platelet function.

| Parameter | Value | Assay Conditions / Notes | Reference(s) |

| Binding Affinity (Ki) | 10 - 13 nM | Competitive binding assay against TP receptor. | |

| Binding Affinity (Ki) | 0.58 nM | Binding to human thromboxane A2 receptor. | |

| Dissociation Constant (Kd) | ~6 nM | Characterized in binding assays. | |

| Receptor Density (Bmax) | ~1177 sites/platelet | Characterized in binding assays. | |

| IC50 (Platelet Aggregation) | ~30 nM | Inhibition of human platelet aggregation. | |

| IC50 (Platelet Aggregation) | 14 nM | Antagonism of TXA2-induced aggregation. | |

| IC50 ([3H]SQ29548 Displacement) | 68 nM | Binding assay using the TP antagonist [3H]SQ29548. | |

| IC50 (U-46619 Binding) | 30 nM | Binding assay using the TP agonist U-46619. | |

| IC50 (PGD2-induced Ca2+ Mobilization) | 30 nM | In CRTH2 transfectants (demonstrates off-target effect). |

Key Experimental Protocols

The characterization of this compound's anti-platelet activity relies on a set of standardized in vitro experimental protocols.

Preparation of Platelet-Rich and Platelet-Poor Plasma

Accurate platelet function assays begin with the proper preparation of platelet samples from whole blood.

-

Blood Collection: Draw whole human blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP. PRP must be handled gently and kept at room temperature to prevent premature activation.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The resulting platelet-free supernatant is collected as PPP. PPP is used to set the baseline (100% light transmission) in aggregometry.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for measuring platelet aggregation in response to agonists and the inhibitory effects of antagonists.

-

Instrument Setup: An aggregometer is used, which measures changes in light transmission through a platelet suspension.

-

Calibration: A cuvette containing PPP is used to calibrate the instrument to 100% light transmission. A cuvette containing PRP is used to set the 0% (or baseline) light transmission.

-

Assay Procedure: a. Pipette a standardized volume of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the sample well of the aggregometer pre-warmed to 37°C. b. Add the vehicle control or varying concentrations of this compound to the PRP and incubate for a specified period (e.g., 1-5 minutes). c. Initiate platelet aggregation by adding a known concentration of a TP receptor agonist, such as U46619 or arachidonic acid. d. Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines. The percentage of inhibition by this compound is calculated as: (1 - (Maximal aggregation with this compound / Maximal aggregation with vehicle)) * 100%.

Caption: Experimental Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This assay directly measures one of the key second messenger signals blocked by this compound.

-

Platelet Loading: Washed platelets or PRP are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM or Quin-2. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them in the cytoplasm.

-

Fluorescence Measurement: The dye-loaded platelets are placed in a fluorometer. The dye's fluorescence properties change upon binding to Ca2+. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the precise intracellular free calcium concentration ([Ca2+]i).

-

Assay Procedure: a. A baseline [Ca2+]i is established. b. This compound or a vehicle control is added to the platelet suspension. c. A TP receptor agonist is added to stimulate the platelets.

-

Data Analysis: The change in [Ca2+]i following agonist stimulation is recorded. The ability of this compound to inhibit or reduce this calcium peak is a direct measure of its antagonism at the TP receptor. The assay can distinguish between calcium release from internal stores (measured in a calcium-free medium) and calcium influx from the extracellular space.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the platelet thromboxane A2 receptor. By competitively inhibiting the binding of TXA2, it effectively blocks the Gq- and G12/13-mediated signaling pathways that lead to increased intracellular calcium, platelet shape change, degranulation, and aggregation. The quantitative data from binding and functional assays confirm its potency. The established experimental protocols, particularly light transmission aggregometry and calcium mobilization assays, provide robust systems for evaluating its anti-platelet effects. This makes this compound not only a therapeutic agent with applications in conditions involving platelet hyperactivity but also a valuable pharmacological tool for researchers investigating the complex mechanisms of thrombosis and hemostasis.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Ramatroban's Impact on Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramatroban, a dual antagonist of the Thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, a Prostaglandin D2 receptor), exhibits a multifaceted impact on intracellular signaling cascades.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways. By competitively inhibiting both TP and CRTH2 receptors, this compound effectively attenuates pro-inflammatory, pro-thrombotic, and allergic responses, highlighting its therapeutic potential in a range of diseases, including allergic rhinitis and cardiovascular disorders.[1][3]

Core Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on the blockade of two distinct G-protein coupled receptors (GPCRs): the TP receptor and the CRTH2 receptor.[4] This dual antagonism is the primary driver of its pharmacological effects.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor, activated by its ligand Thromboxane A2 (TxA2), plays a critical role in platelet aggregation, vasoconstriction, and inflammation. This compound's antagonism of the TP receptor disrupts these processes through the following mechanisms:

-

Inhibition of Platelet Aggregation and Activation: By blocking the TP receptor on platelets, this compound prevents the downstream signaling cascade that leads to platelet shape change, degranulation, and aggregation. This includes the inhibition of P-selectin expression on the platelet surface, a key molecule in platelet adhesion.

-

Suppression of Inflammatory Mediator Release: this compound has been shown to inhibit the release of transforming growth factor-beta 1 (TGF-β1) from platelets.

-

Downregulation of Adhesion Molecule and Chemokine Expression: In endothelial cells, TP receptor activation by TxA2 stimulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). This compound effectively blocks these effects, thereby reducing the recruitment of inflammatory cells.

-

Modulation of CLEC2 Signaling: this compound abolishes the TxA2-mediated potentiation of C-type lectin-like receptor 2 (CLEC2) signaling, which is critical for platelet activation in certain pathological states. This involves the downstream phosphorylation of spleen tyrosine kinase (Syk) and phospholipase γ2 (PLCγ2).

-

Involvement of NF-κB Pathway: The expression of COX-2, the enzyme responsible for producing TxA2, can be activated by the NF-κB signaling pathway. While not a direct inhibitor of NF-κB, by blocking the upstream signaling that can lead to NF-κB activation, this compound can indirectly influence this pro-inflammatory pathway.

Prostaglandin D2 (PGD2) / CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is preferentially expressed on T helper 2 (Th2) lymphocytes, eosinophils, and basophils, and its activation by PGD2 is a key driver of type 2 inflammatory responses. This compound's antagonism of the CRTH2 receptor leads to:

-

Inhibition of Immune Cell Migration and Activation: this compound effectively blocks PGD2-induced migration and activation of eosinophils and Th2 lymphocytes. This is a central mechanism for its efficacy in allergic conditions.

-

Modulation of Intracellular Calcium and cAMP Levels: CRTH2 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i) and a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound blocks these second messenger signaling events.

-

Reduction of Pro-inflammatory Cytokine Production: By inhibiting the activation of Th2 cells, this compound can reduce the production of key type 2 cytokines such as IL-4, IL-5, and IL-13.

-

Suppression of TGF-β-induced Fibrosis: PGD2/DP2 receptor signaling has been implicated in pro-fibrotic processes, and this compound may exert anti-fibrotic effects by blocking this pathway.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activities.

Table 1: Receptor Binding Affinity and Antagonist Potency

| Parameter | Receptor | Value | Species/Cell Line | Reference |

| Ki | TP | 10 - 13 nM | Not Specified | |

| IC50 | TP ([3H]SQ29548 displacement) | 68 nM | Not Specified | |

| IC50 | TP (U-46619-induced response) | 30 nM | Not Specified | |

| Ki | CRTH2 (GPR44) | 290 nM | HEK293 cells | |

| IC50 | CRTH2 ([3H]PGD2 binding) | 100 nM | Not Specified | |

| IC50 | CRTH2 (PGD2-induced Ca2+ mobilization) | 30 nM | CRTH2 transfectants |

Table 2: Inhibition of Cellular Responses

| Cellular Response | Agonist | This compound Concentration | % Inhibition / Effect | Cell Type / Model | Reference |

| Platelet Aggregation | ADP | Not Specified | 100 times more potent than aspirin | Human platelet-rich plasma | |

| P-selectin Expression | ADP | Not Specified | 100 times more potent than aspirin | Human platelet-rich plasma | |

| TGF-β1 Release | ADP | Not Specified | Comparable to aspirin at 1/100–1000th dose | Human platelet-rich plasma | |

| CLEC2 Signaling | Hemin | 10 μM | Abolished potentiation by TxA2 | Not Specified | |

| MCP-1 Gene Expression | Balloon Injury | 1 and 5 mg/kg daily | Significantly reduced | Cholesterol-fed rabbits | |

| Eosinophil Migration | PGD2 | Not Specified | Completely inhibited | Human eosinophils | |

| IL-4, IL-5, IL-13 Production | PGD2 (100 nM) | 103, 182, 118 nM (IC50) | 50% | Not Specified | |

| Basal Calcium Mobilization (A160T mutant TP) | - | 1 µM | ~50% reduction | HEK293T cells | |

| Basal IP3 Mobilization (A160T mutant TP) | - | 1 µM | ~50% reduction | HEK293T cells |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Intracellular Calcium Mobilization Assay

This protocol is adapted from methods used to measure Gq-coupled receptor activation.

Objective: To measure changes in intracellular calcium concentration in response to receptor agonists and the inhibitory effect of this compound.

Materials:

-

Cells expressing the target receptor (e.g., CRTH2 or TP).

-

Cell culture medium.

-

96-well black, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Pluronic F-127 (for Fura-2 AM).

-

Probenecid (optional, for cell lines with active organic-anion transporters).

-

HEPES-buffered saline (HBS).

-

Agonist (e.g., PGD2 for CRTH2, U-46619 for TP).

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. For Fura-2 AM, this typically involves mixing with Pluronic F-127 to aid in dispersion.

-

Remove the culture medium from the wells and wash once with HBS.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

-

Compound Addition:

-

For antagonist studies, add this compound at various concentrations to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Prepare the agonist solution at the desired concentration.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity over time (kinetic read). For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-8, excitation is at ~490 nm and emission at ~525 nm.

-

Establish a baseline reading for a short period.

-

Inject the agonist into the wells and continue recording the fluorescence signal.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Normalize the data to the baseline fluorescence.

-

Plot the change in fluorescence or ratio over time to visualize the calcium transient.

-

To determine the inhibitory effect of this compound, compare the peak response in the presence and absence of the antagonist.

-

Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA).

Objective: To assess the effect of this compound on platelet aggregation induced by a TP receptor agonist.

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

-

Stir bars.

-

TP receptor agonist (e.g., U-46619).

-

This compound.

-

Saline.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Warm the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).

-

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.

-

To test the effect of this compound, add the desired concentration of the drug to the PRP and incubate for a specified time.

-

Add the agonist (e.g., U-46619) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

The aggregation is measured as the maximum percentage change in light transmission.

-

Compare the aggregation curves and the maximum aggregation percentage in the presence and absence of this compound.

-

MCP-1 Gene Expression Analysis by RT-PCR

This protocol provides a general framework for quantifying MCP-1 mRNA levels.

Objective: To determine the effect of this compound on the expression of the MCP-1 gene in a relevant cell type or tissue.

Materials:

-

Cells or tissue of interest.

-

Cell lysis buffer.

-

RNA extraction kit.

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

qPCR master mix (e.g., containing SYBR Green or probes).

-

Primers specific for MCP-1 and a housekeeping gene (e.g., GAPDH or β-actin).

-

Real-time PCR instrument.

Procedure:

-

Cell/Tissue Treatment: Treat cells or animals with the stimulus (e.g., inflammatory cytokine or injury) in the presence or absence of this compound for a specified duration.

-

RNA Extraction:

-

Lyse the cells or homogenize the tissue.

-

Extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for MCP-1 or the housekeeping gene, and the cDNA template.

-

Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both MCP-1 and the housekeeping gene in each sample.

-

Calculate the relative expression of MCP-1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control group.

-

Eosinophil Migration Assay

This protocol is based on a transwell migration assay.

Objective: To evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.

Materials:

-

Isolated human eosinophils.

-

Transwell inserts with a suitable pore size (e.g., 5 µm).

-

24-well or 96-well plates.

-

Assay medium (e.g., RPMI with 1% FBS).

-

PGD2.

-

This compound.

-

Cell staining and counting reagents.

-

Microscope or plate reader for cell quantification.

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation and negative selection).

-

Assay Setup:

-

Add the assay medium containing PGD2 (chemoattractant) to the lower chamber of the plate.

-

In the wells designated for inhibition, also add this compound to the lower chamber.

-

Place the transwell inserts into the wells.

-

-

Cell Migration:

-

Resuspend the isolated eosinophils in the assay medium.

-

Add the eosinophil suspension to the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow migration (e.g., 1-3 hours).

-

-

Quantification of Migrated Cells:

-

Carefully remove the transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter, by staining and counting under a microscope, or by using a fluorescent dye and a plate reader.

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Compare the number of migrated cells in the presence of PGD2 alone to the number of migrated cells in the presence of PGD2 and this compound to determine the percentage of inhibition.

-

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

References

- 1. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized RT-PCR method for assaying expression of monocyte chemotactic protein type 1 (MCP-1) in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Ramatroban: An In-depth Technical Guide to its Molecular Targets Beyond TP and DP2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramatroban is a well-established dual antagonist of the Thromboxane A2 receptor (TP) and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2).[1][2][3][4] This dual activity makes it a valuable tool in studying allergic rhinitis and other inflammatory conditions. While its effects on these two primary targets are well-documented, a comprehensive understanding of its broader molecular interaction profile is crucial for a complete safety and efficacy assessment, as well as for potential drug repurposing efforts. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the TP and DP2 receptors, presenting available quantitative data, experimental methodologies, and associated signaling pathways.

Off-Target Molecular Interactions of this compound

Current publicly available data on the off-target profile of this compound is limited. While comprehensive safety panel screenings (e.g., Eurofins SafetyScreen or CEREP BioPrint) have not been identified in the public domain, existing literature provides some insights into its selectivity.

Prostanoid Receptor Selectivity

This compound has demonstrated a degree of selectivity among the prostanoid receptor family. It is known to spare the Prostaglandin D2 receptor 1 (DP1).[5] One study reported that at a concentration of 1 µM, this compound is selective for TP and DP2 receptors over the prostaglandin E2 receptor subtypes EP1 and EP2, as well as the FP and IP receptors. However, specific binding affinity data for these other prostanoid receptors were not provided in the available literature.

Cytochrome P450 Interaction

This compound has been evaluated for its potential to inhibit cytochrome P450 enzymes, a common source of drug-drug interactions. The inhibition constant (Ki) for this compound against CYP2C9 has been reported to be 25 µM. This relatively high value suggests a low potential for clinically significant drug interactions mediated by the inhibition of this specific enzyme.

Quantitative Data on Molecular Targets

The following table summarizes the available quantitative data for this compound's interaction with its primary and select off-target molecules.

| Target Family | Target | Species | Assay Type | Value | Units | Reference |

| Prostanoid Receptors | Thromboxane A2 Receptor (TP) | Human | Ki | 10 - 13 | nM | (--INVALID-LINK--) |

| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 ([3H]PGD2 binding) | 100 | nM | (--INVALID-LINK--) | |

| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 (PGD2-induced Ca2+ mobilization) | 30 | nM | (--INVALID-LINK--) | |

| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 (PGD2-induced eosinophil migration) | 170 | nM | (--INVALID-LINK--) | |

| Enzymes | Cytochrome P450 2C9 (CYP2C9) | Human | Ki | 25 | µM | (--INVALID-LINK--) |

Detailed Experimental Protocols

Detailed experimental protocols for the quantitative data presented above are not extensively available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Radioligand Binding Assay (for DP2/CRTH2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the DP2/CRTH2 receptor.

General Protocol:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DP2/CRTH2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand for the DP2/CRTH2 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in a suitable buffer.

-

Competition: Increasing concentrations of unlabeled this compound are added to the reaction to compete with the radiolabeled ligand for binding to the receptor.

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Calcium Mobilization Assay (for DP2/CRTH2)

Objective: To determine the IC50 of this compound for inhibiting PGD2-induced intracellular calcium mobilization.

General Protocol:

-

Cell Culture and Dye Loading: Cells expressing the DP2/CRTH2 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of the DP2/CRTH2 agonist, PGD2, is added to the cells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cytochrome P450 Inhibition Assay (for CYP2C9)

Objective: To determine the inhibition constant (Ki) of this compound for the CYP2C9 enzyme.

General Protocol:

-

Enzyme Source: Human liver microsomes or recombinant human CYP2C9 enzyme are used as the source of the enzyme.

-

Substrate and Inhibitor Incubation: A specific substrate for CYP2C9 (e.g., diclofenac) is incubated with the enzyme source in the presence of varying concentrations of this compound. The reaction is initiated by the addition of NADPH.

-

Metabolite Formation: The reaction is allowed to proceed for a defined period, during which the substrate is converted to its metabolite by CYP2C9.

-

Reaction Termination and Analysis: The reaction is stopped, and the amount of metabolite formed is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of metabolite formation at each inhibitor concentration is determined. The data are then fitted to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type) to calculate the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the DP2 receptor and a typical experimental workflow for a competitive binding assay.

Conclusion

While this compound's primary mechanism of action is through the antagonism of TP and DP2 receptors, this guide has summarized the currently available information on its molecular targets beyond these two. The data suggests a favorable selectivity profile within the prostanoid receptor family and a low potential for drug-drug interactions mediated by CYP2C9. However, the lack of publicly available comprehensive off-target screening data highlights a gap in our understanding of this compound's full pharmacological profile. Further studies, such as broad safety panel screenings, would be invaluable for a more complete risk-benefit assessment and could potentially uncover novel therapeutic applications for this compound. The provided experimental outlines and pathway diagrams serve as a foundation for researchers aiming to further investigate the molecular pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

Ramatroban's Modulation of Th2 Cell Function: A Technical Overview for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Ramatroban's effects on T helper 2 (Th2) cell differentiation and cytokine release. This compound, a dual antagonist of the thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), plays a significant role in mitigating Th2-mediated inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action

This compound exerts its immunomodulatory effects through a dual-antagonism mechanism. It is a potent antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor, with a Ki value of 10 to 13 nM.[1] Additionally, and central to its effects on allergic inflammation, this compound blocks the Prostaglandin D2 (PGD2) receptor, CRTH2 (also known as DP2).[2][3][4]

PGD2 is a key lipid mediator released by mast cells during allergic reactions. It promotes the recruitment, activation, and cytokine release of several inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils, primarily through its interaction with the CRTH2 receptor. This compound competitively inhibits the binding of PGD2 to CRTH2, thereby attenuating downstream Th2-driven inflammatory cascades.

Signaling Pathway of this compound's Action on Th2 Cells

The following diagram illustrates the signaling pathway initiated by PGD2 and the inhibitory action of this compound.

Effect on Th2 Cell Cytokine Release

This compound has been demonstrated to be a potent inhibitor of Th2 cytokine production. By blocking the CRTH2 receptor, it prevents PGD2-induced release of key cytokines involved in allergic inflammation, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on PGD2-stimulated cytokine release from Th2 cells have been quantified, providing clear metrics of its potency.

| Parameter | Target Receptor/Process | Value | Cell Type/Condition |

| IC₅₀ | PGD2-induced IL-4 Release | 103 nM | Human Th2 Cells |

| IC₅₀ | PGD2-induced IL-5 Release | 182 nM | Human Th2 Cells |

| IC₅₀ | PGD2-induced IL-13 Release | 118 nM | Human Th2 Cells |

| IC₅₀ | [³H]PGD₂ Binding to CRTH2 | 100 nM | Recombinant Cells |

| Kᵢ | TXA2 Receptor Binding | 10 - 13 nM | Platelets |

Data compiled from studies on PGD2-induced responses in human Th2 cells.

Effect on Th2 Cell Differentiation

The differentiation of naive CD4+ T cells into the Th2 lineage is a critical step in the development of allergic sensitization. This process is orchestrated by the master transcription factor GATA3, which is upregulated in response to signals like IL-4. The expression of CRTH2 is a hallmark of differentiated Th2 cells and is itself mediated by GATA3.

While this compound effectively blocks the function of mature Th2 cells, current research has not conclusively demonstrated that it directly inhibits the differentiation process by suppressing GATA3 expression. Studies indicate a strong correlation between CRTH2 and GATA3 expression, with CRTH2 serving as a reliable marker for the Th2 lineage. However, experiments using CRTH2 antagonists have not shown a direct down-regulation of GATA3 during the differentiation phase. Therefore, this compound's primary established role is in inhibiting the effector functions of already committed Th2 cells, rather than preventing their initial development. One study has suggested that PGD2/DP2 receptor antagonism with this compound may help correct immune responses characterized by a polarization to a Th2 response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound on Th2 cells.

In Vitro Th2 Cell Differentiation

This protocol describes the general procedure for differentiating naive human CD4+ T cells into Th2 cells to study the effects of compounds like this compound on this process.

Methodology:

-

Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Activation: Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

Polarization: Th2 differentiation is induced by adding recombinant human IL-4 and a neutralizing anti-IFN-γ antibody to the culture medium. Recombinant IL-2 is also added to support T cell proliferation.

-

Treatment: this compound, at various concentrations, or a vehicle control is added to the culture at the onset of differentiation.

-

Incubation: Cells are cultured for 5 to 7 days to allow for differentiation.

-

Analysis:

-

GATA3 Expression: The percentage of GATA3-positive cells is determined using intracellular flow cytometry. Alternatively, GATA3 mRNA levels can be quantified by quantitative PCR (qPCR).

-

Cytokine Production: Cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The percentage of cells producing IL-4, IL-5, and IL-13 is then measured by intracellular cytokine staining and flow cytometry.

-

Cytokine Release Assay from Differentiated Th2 Cells

This protocol is designed to measure the direct inhibitory effect of this compound on cytokine release from already differentiated Th2 cells.

Methodology:

-

Th2 Cell Culture: Differentiated Th2 cells (as prepared in section 4.1) or established Th2 cell lines are used.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes.

-

Stimulation: Cells are stimulated with a CRTH2 agonist, typically PGD2 (e.g., at 100 nM), to induce cytokine release.

-

Incubation: The cell cultures are incubated for 24-48 hours to allow for cytokine accumulation in the supernatant.

-

Supernatant Collection: The culture plates are centrifuged, and the supernatant is carefully collected.

-

Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: The IC₅₀ value for this compound is calculated by plotting the percentage inhibition of cytokine release against the log concentration of the compound.

Conclusion

This compound is a dual-action antagonist that effectively targets key pathways in Th2-mediated inflammation. Its primary, well-documented effect is the potent inhibition of Th2 cytokine (IL-4, IL-5, IL-13) release by blocking the PGD2/CRTH2 signaling axis on differentiated effector cells. While CRTH2 is intrinsically linked to the GATA3-driven Th2 lineage, the direct role of this compound in suppressing the initial differentiation of naive T cells is less established. The methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers investigating the immunomodulatory properties of this compound and other CRTH2 antagonists in the context of allergic and inflammatory diseases.

References

- 1. GATA3 up-regulation associated with surface expression of CD294/CRTH2: a unique feature of human Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GATA3 up-regulation associated with surface expression of CD294/CRTH2: a unique feature of human Th cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 4. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramatroban's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] This unique pharmacological profile positions it as a significant agent in the modulation of inflammatory responses, particularly those underlying allergic diseases such as allergic rhinitis and asthma.[1][3] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a coordinated cascade of cellular and molecular events. Prostaglandins and thromboxanes are lipid mediators that play pivotal roles in orchestrating these inflammatory processes.[3] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, while Prostaglandin D2 (PGD2) is a key player in allergic inflammation, primarily through its interaction with the DP2 (CRTH2) receptor. The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation by PGD2 promotes their recruitment and activation, leading to the characteristic features of allergic inflammation.

This compound, by antagonizing both the TXA2 and DP2 receptors, offers a multi-faceted approach to mitigating inflammation. Its ability to inhibit the actions of both TXA2 and PGD2 makes it a valuable tool for dissecting the roles of these mediators in various inflammatory models and a promising therapeutic candidate for a range of inflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual-antagonist mechanism:

-

Thromboxane A2 (TXA2) Receptor (TP) Antagonism: this compound competitively binds to the TP receptor, thereby preventing the binding of its natural ligand, TXA2. This action inhibits downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and the release of pro-inflammatory mediators from platelets.

-

Prostaglandin D2 Receptor 2 (DP2/CRTH2) Antagonism: this compound also acts as a potent antagonist at the DP2 receptor. By blocking the binding of PGD2 to this receptor on the surface of inflammatory cells like eosinophils, basophils, and Th2 lymphocytes, this compound inhibits their chemotaxis, activation, and degranulation. This ultimately leads to a reduction in the infiltration of these cells into inflamed tissues and a decrease in the release of inflammatory mediators.

The following diagram illustrates the signaling pathways targeted by this compound:

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Inhibitory Potency of this compound

| Parameter | Receptor/Assay | Value | Reference(s) |

| Ki | Thromboxane A2 (TP) Receptor | 10 - 13 nM | [Selleck Chemicals] |

| Ki | CRTH2 (DP2) Receptor | 290 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |

| Kd | CRTH2 (DP2) Receptor | 7.2 nM | [CRTH2-specific binding characteristics of [3H]this compound and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed] |

| IC50 | [3H]SQ29548 displacement (TP) | 68 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |

| IC50 | U-46619-induced platelet aggregation (TP) | 30 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |

| IC50 | PGD2-induced [3H]PGD2 binding inhibition (CRTH2) | 100 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |

| IC50 | PGD2-induced eosinophil migration | Not specified, but complete inhibition reported | [An orally bioavailable small molecule antagonist of CRTH2, this compound (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed] |

Table 2: Inhibition of PGD2-Induced Cytokine Release by this compound

| Cytokine | IC50 (PGD2 at 100 nM) | Reference(s) |

| IL-4 | 103 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |

| IL-5 | 182 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |

| IL-13 | 118 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory properties of this compound.

In Vitro Assays

This assay is used to determine the binding affinity of this compound to its target receptors.

-

Objective: To quantify the affinity (Ki or Kd) of this compound for the TP and CRTH2 receptors.

-

Principle: A radiolabeled ligand (e.g., [3H]PGD2 for CRTH2 or [3H]SQ29548 for TP) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). The ability of unlabeled this compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.

-

General Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human TP or CRTH2 receptor.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.

-

Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant like PGD2.

-

Objective: To evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.

-

Principle: Eosinophils are placed in the upper chamber of a Boyden chamber or a similar migration device, separated by a microporous membrane from a lower chamber containing a chemoattractant (PGD2). The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

General Protocol:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

-

Assay Setup: Place a solution containing PGD2 in the lower wells of a chemotaxis chamber.

-

Cell Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or a vehicle control.

-

Migration: Add the treated eosinophils to the upper wells, which are separated from the lower wells by a filter membrane.

-

Incubation: Incubate the chamber to allow for cell migration.

-

Quantification: Count the number of migrated cells in the lower chamber or on the underside of the filter using microscopy or a cell counter.

-

In Vivo Models

Animal models, such as in guinea pigs, are used to evaluate the efficacy of this compound in a setting that mimics human allergic rhinitis.

-

Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis.

-

Principle: Animals are sensitized to an allergen (e.g., ovalbumin or pollen) to induce an allergic phenotype. Following sensitization, they are challenged with the allergen to elicit symptoms of allergic rhinitis, such as nasal obstruction and inflammation. The effect of this compound treatment on these symptoms is then evaluated.

-

General Protocol:

-

Sensitization: Sensitize guinea pigs by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide).

-

Challenge: After a period of sensitization, challenge the animals by intranasal administration of the allergen.

-

Treatment: Administer this compound orally or via another appropriate route before or after the allergen challenge.

-

Symptom Assessment: Evaluate the symptoms of allergic rhinitis, which can include:

-

Nasal Obstruction: Measured using techniques like acoustic rhinometry or by assessing changes in respiratory patterns.

-

Nasal Secretions: Collected and weighed.

-

Inflammatory Cell Infiltration: Assessed by analyzing nasal lavage fluid for the presence of eosinophils and other inflammatory cells.

-

Histological Analysis: Examine nasal tissues for signs of inflammation.

-

-

Mouse models of allergic asthma are commonly used to investigate the effects of anti-inflammatory compounds on airway hyperresponsiveness and inflammation.

-

Objective: To determine the efficacy of this compound in reducing airway hyperresponsiveness and inflammation in a model of allergic asthma.

-

Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and mucus production.

-

General Protocol:

-

Sensitization: Sensitize mice via intraperitoneal injections of ovalbumin emulsified in alum.

-

Challenge: Challenge the sensitized mice with aerosolized ovalbumin.

-

Treatment: Administer this compound to the mice, typically before the allergen challenges.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using techniques such as invasive plethysmography (measuring lung resistance and compliance) or non-invasive whole-body plethysmography.

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils).

-

Lung Histology: Examine lung tissue sections for evidence of inflammation, mucus production, and structural changes.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

-

-

Conclusion

This compound's dual antagonism of the TXA2 and DP2 receptors provides a powerful mechanism for inhibiting key pathways in allergic and other inflammatory diseases. The quantitative data from in vitro studies demonstrate its potent activity at these receptors and its ability to suppress the release of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-inflammatory properties and the evaluation of its therapeutic potential. Further research utilizing these and other advanced methodologies will continue to elucidate the full spectrum of this compound's effects and its potential applications in the management of inflammatory disorders.

References

Ramatroban's Impact on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramatroban is a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptors, with established efficacy in treating allergic rhinitis and potential applications in other inflammatory conditions. While direct, conclusive evidence of this compound's interaction with the core components of the Nuclear Factor-kappa B (NF-κB) signaling pathway is not extensively documented in current literature, a substantial body of indirect evidence suggests a significant modulatory role. This technical guide synthesizes the available data to elucidate the potential mechanisms by which this compound influences NF-κB-mediated inflammatory responses. The primary mode of action appears to be indirect, stemming from its antagonism of TP and CRTH2 receptors, which are involved in inflammatory cascades that intersect with and are regulated by NF-κB. This document provides a comprehensive overview of these indirect pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanisms.

Introduction to this compound and the NF-κB Signaling Pathway

This compound (Baynas®) is a pharmacological agent primarily recognized for its dual antagonism of TP and DP2 receptors.[1][2] These receptors are key players in the inflammatory processes associated with allergic reactions and other immune-mediated conditions.[1][2] The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases. Given the anti-inflammatory properties of this compound, understanding its interplay with the NF-κB pathway is of significant interest for therapeutic development.

Indirect Modulation of NF-κB Signaling by this compound

The current body of evidence points towards an indirect influence of this compound on the NF-κB signaling cascade. This modulation is likely a consequence of its primary pharmacological actions on the TP and CRTH2 receptors.

Interruption of the NF-κB-COX-2-Thromboxane A2 Axis

A significant indirect link between this compound and NF-κB is through the cyclooxygenase-2 (COX-2) and thromboxane A2 (TxA2) pathway. In various inflammatory states, including viral infections, the activation of NF-κB is a key step in the upregulation of COX-2 expression.[2] COX-2, in turn, catalyzes the production of prostaglandins, including the precursor to TxA2. By blocking the TP receptor, this compound effectively curtails the downstream pro-inflammatory effects of TxA2, even though it does not directly inhibit NF-κB activation itself. This mechanism is particularly relevant in conditions where NF-κB-driven inflammation leads to increased TxA2 production.

Downregulation of NF-κB-Dependent Genes

This compound has been shown to inhibit the expression of several key inflammatory mediators that are known to be transcriptionally regulated by NF-κB. This includes Monocyte Chemoattractant Protein-1 (MCP-1) and the adhesion molecules ICAM-1 and VCAM-1. The expression of these molecules in response to inflammatory stimuli, such as TNF-α, is a hallmark of NF-κB activation. This compound's ability to suppress their expression suggests an interference with the inflammatory program orchestrated by NF-κB, likely by mitigating the upstream signals that sustain NF-κB activity.

Quantitative Data

Direct quantitative data on this compound's inhibitory concentration (IC50) for NF-κB activation or related upstream kinases is not available in the reviewed literature. However, data on its primary targets and downstream effects provide a quantitative context for its anti-inflammatory activity.

| Parameter | Value | Context | Reference |

| IC50 for TP Receptor Antagonism | Not specified in reviewed results | Antagonism of the Thromboxane A2 receptor. | |

| IC50 for DP2/CRTH2 Receptor Antagonism | Not specified in reviewed results | Antagonism of the Prostaglandin D2 receptor 2. | |

| Inhibition of MCP-1 Expression | Significant reduction | In human vascular endothelial cells and in vivo in atherosclerotic rabbits. | |

| Inhibition of ICAM-1 and VCAM-1 Expression | Inhibition of endothelial surface expression | In response to TNF-α or platelet-activating factor. | |

| Reduction of Plasma TNF-α Levels | Over 90% reduction | In a rat model of endotoxic shock. |

Signaling Pathways and Experimental Workflows

Proposed Indirect Signaling Pathway of this compound's Impact on NF-κB

The following diagram illustrates the hypothesized indirect mechanism by which this compound modulates NF-κB-driven inflammation.

Experimental Workflow: Western Blot for NF-κB Pathway Proteins

This diagram outlines a typical workflow to investigate the effect of this compound on key proteins in the NF-κB pathway.

Detailed Experimental Protocols

While specific protocols for this compound's effect on NF-κB are not available, the following standard methodologies can be adapted for this purpose.

Western Blot Analysis of IκBα Phosphorylation and Degradation

-

Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key inhibitory protein in the NF-κB pathway.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or a similar relevant cell line are cultured to 80-90% confluency.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours. Subsequently, cells are stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for a short duration (e.g., 15-30 minutes).

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control, such as GAPDH or β-actin, should also be probed.

-

Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. A decrease in the ratio of phospho-IκBα to total IκBα in this compound-treated cells compared to the stimulated control would suggest an inhibitory effect.

NF-κB Reporter Gene Assay

-

Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.

-